3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid
Overview
Description
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a chloro and phenyl group on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Some indole derivatives have been reported as antiproliferative agents targeting EGFR and BRAF V600E .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives inhibit both EGFR and BRAF V600E, which are over-activated in several malignancies .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Some related compounds have been reported to have good pharmacokinetic profiles .
Result of Action
Indole derivatives have been reported to possess potent antiviral activity and significant antiproliferative activity .
Action Environment
The synthesis and biological activity of indole derivatives are known to be influenced by various factors .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for treatment. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of this compound are diverse due to its ability to interact with various biomolecules. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-phenylindole with propanoic acid derivatives in the presence of catalysts like sulfuric acid or sodium hydroxide can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid has been explored for various scientific research applications:
Comparison with Similar Compounds
Compared to other indole derivatives, 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:
3-(5-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid: Exhibits different reactivity and biological activity due to the presence of a fluorine atom.
3-(5-Bromo-2-phenyl-1H-indol-3-yl)propanoic acid: Known for its enhanced electrophilic substitution reactions.
3-(5-Methyl-2-phenyl-1H-indol-3-yl)propanoic acid: Displays altered pharmacokinetics and metabolic stability.
Biological Activity
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, showing significant inhibition zones.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 0.025 mg/mL | 24 |
Escherichia coli | 0.019 mg/mL | 22 |
Bacillus subtilis | 0.015 mg/mL | 20 |
Pseudomonas aeruginosa | 0.030 mg/mL | 18 |
The compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli , with MIC values suggesting potent antibacterial effects .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is linked to various diseases.
Table 2: Antioxidant Activity Assays
Assay Type | IC (µg/mL) | Reference Compound (Ascorbic Acid) IC (µg/mL) |
---|---|---|
DPPH Scavenging | 150 | 100 |
Hydrogen Peroxide Scavenging | 200 | 120 |
The DPPH scavenging assay results indicate that the compound has a significant capacity to neutralize free radicals, although it is less effective than ascorbic acid .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that the compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.
Case Study: Induction of Apoptosis
In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound resulted in a significant increase in apoptotic markers:
- MCF-7 Cell Line : Increased caspase-3 activity by 60% after 24 hours of treatment.
- HT-29 Cell Line : Induction of p53 expression was noted, leading to cell cycle arrest.
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .
Properties
IUPAC Name |
3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGAMSQGBBFFTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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